![molecular formula C22H21NO4 B160425 (3S,4S)-4-(Bencilamino)-3-hidroxi-2,2-dimetil-3,4-dihidrobenzo[g]croman-5,10-diona CAS No. 1018340-07-2](/img/structure/B160425.png)
(3S,4S)-4-(Bencilamino)-3-hidroxi-2,2-dimetil-3,4-dihidrobenzo[g]croman-5,10-diona
Descripción general
Descripción
The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.
Aplicaciones Científicas De Investigación
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
CAY10581 has been identified as a potent reversible uncompetitive inhibitor of IDO. This inhibition is crucial because IDO plays a significant role in immune evasion by tumors. By inhibiting IDO, CAY10581 can potentially enhance anti-tumor immunity and improve the efficacy of cancer immunotherapies. Studies have shown that it is more effective than other known inhibitors like annulin B and 1-methyl-D-tryptophan (1MT) .
Cancer Therapy
Research indicates that compounds like CAY10581 can affect tumor growth and metastasis. The ability to modulate immune responses through IDO inhibition positions this compound as a candidate for combination therapies in cancer treatment. By restoring T-cell function and promoting a more robust immune response against tumors, CAY10581 may contribute to better clinical outcomes for patients undergoing cancer therapy.
Antioxidant Activity
The structural features of CAY10581 suggest it may possess antioxidant capabilities. Antioxidants are critical in mitigating oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research into the antioxidant properties of similar compounds may provide insights into the therapeutic potential of CAY10581.
Table: Summary of Research Findings on CAY10581
Notable Research Contributions
- IDO Inhibition Mechanism : A study highlighted the detailed mechanism by which CAY10581 inhibits IDO, suggesting implications for enhancing immune responses against tumors .
- Combination Therapy Potential : Another research effort indicated that combining CAY10581 with other immunotherapeutic agents could yield synergistic effects in preclinical models .
Mecanismo De Acción
Target of Action
The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer .
Mode of Action
CAY-10581 acts as a reversible uncompetitive inhibitor of IDO . It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression .
Biochemical Pathways
By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites .
Pharmacokinetics
The compound is known to be soluble in dmf and dmso , suggesting it could be well-absorbed and distributed in the body
Result of Action
The inhibition of IDO by CAY-10581 can lead to a reduction in pathological immunosuppression, which has implications for the treatment of diseases like cancer . By inhibiting IDO, CAY-10581 may enhance the immune system’s ability to recognize and destroy cancer cells .
Actividad Biológica
The compound (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione , also known as CAY10581, is a naphthoquinone derivative with significant biological activity. This article discusses its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : (3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- Molecular Formula : C22H21NO4
- Molecular Weight : 363.4 g/mol
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
CAY10581 acts as a reversible uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions such as cancer and autoimmune diseases. By inhibiting IDO:
- It disrupts tryptophan metabolism.
- Reduces levels of immunosuppressive metabolites.
- Potentially enhances anti-tumor immunity by counteracting tumor-induced immunosuppression.
Anti-inflammatory Properties
Research indicates that CAY10581 possesses anti-inflammatory effects. In vitro studies demonstrated its ability to suppress the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Anticancer Effects
CAY10581 has shown promise in anticancer therapies. It has been observed to:
- Reduce tumor growth in wild-type mice.
- Demonstrate minimal impact on cell viability at concentrations up to 100 μM after 24 hours.
Apoptosis Induction
Studies have indicated that the compound can induce apoptosis in cancer cell lines. For instance, treatment with CAY10581 resulted in significant DNA fragmentation typical of intrinsic apoptosis pathways in HepG2 liver cancer cells .
Comparison with Similar Compounds
The biological activity of CAY10581 can be compared with other chromene derivatives. The following table summarizes key structural features and activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
CAY10581 | Hydroxyl and benzylamino groups | IDO inhibition, anti-inflammatory |
3-Hydroxyflavone | Hydroxyl group at position 3 | Antioxidant properties |
Quercetin | Multiple hydroxyl groups | Anti-inflammatory and anticancer effects |
Kaempferol | Hydroxyl groups at positions 3 and 7 | Antioxidant and anticancer activities |
Study on IDO Inhibition
A study conducted on the effects of CAY10581 highlighted its potency as an IDO inhibitor with an IC50 value of 55 nM , making it more effective than other known inhibitors like 1-methyl-D-tryptophan (1MT) . This study emphasizes the compound's potential as a therapeutic agent in cancer treatment by enhancing immune responses.
In Vitro Anti-inflammatory Study
In another study focusing on RAW 264.7 macrophages, CAY10581 significantly decreased the secretion of pro-inflammatory mediators such as TNF-alpha and IL-6 upon LPS stimulation. This underscores its potential utility in managing chronic inflammatory conditions.
Propiedades
IUPAC Name |
(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.